molecular formula C9H13N3O2 B15239114 5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B15239114
M. Wt: 195.22 g/mol
InChI Key: OYTPTXLWJTVQCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine dione derivative characterized by a cyclobutylmethyl substituent at the N1 position and an amino group at the C5 position. Cyclobutylmethyl groups are known to influence lipophilicity and metabolic stability, while the amino group at C5 may facilitate hydrogen bonding with biological targets .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

5-amino-1-(cyclobutylmethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H13N3O2/c10-7-5-12(4-6-2-1-3-6)9(14)11-8(7)13/h5-6H,1-4,10H2,(H,11,13,14)

InChI Key

OYTPTXLWJTVQCI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CN2C=C(C(=O)NC2=O)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts such as MnO2 supported on alumina-silica . Reaction conditions often involve refluxing in solvents like 1,4-dioxane or using aqueous conditions for environmentally friendly synthesis .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclocondensation reactions can yield pyrazolo-pyridine derivatives, while oxidation reactions may produce corresponding oxides .

Scientific Research Applications

5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares substituents and inferred properties of the target compound with key analogs:

Compound Name N1 Substituent C5 Substituent Key Properties (Inferred)
Target compound Cyclobutylmethyl Amino Moderate lipophilicity (logP ~1.5–2.0), potential H-bond donor/acceptor
5-Amino-1-(2-cyclopropylethyl)-analog 2-Cyclopropylethyl Amino Lower steric bulk, increased solubility
6-(3,5-Dimethylbenzyl)-5-ethyl-analog Phenoxyethoxymethyl Ethyl High lipophilicity (logP >3), planar aromatic alignment (85.4° angle)
5-(Aminomethyl)-1-(trifluoroethyl)-analog 2,2,2-Trifluoroethyl Aminomethyl Enhanced metabolic stability (CF3 group), hydrochloride salt improves solubility
6-Amino-1-butyl-5-(ethylamino)-analog Butyl Ethylamino Bulky substituents, potential steric hindrance in binding

Notes:

  • Cyclobutylmethyl vs.
  • Amino vs. Ethylamino (): The amino group at C5 (target compound) provides stronger hydrogen-bonding capacity than ethylamino (as in ), which may enhance target affinity but reduce metabolic stability.
  • Trifluoroethyl Substituent () : The electron-withdrawing trifluoroethyl group improves resistance to oxidative metabolism, a feature absent in the target compound.

Structural and Crystallographic Insights

The crystal structure of the 6-(3,5-dimethylbenzyl)-5-ethyl analog () reveals a near-planar tetrahydropyrimidine core (average C–C bond length = 0.003 Å) and a hydrogen-bonded dimer formation via N–H⋯O interactions.

Biological Activity

5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its structural formula and molecular weight. Its chemical formula is C9H12N4O2C_9H_{12}N_4O_2, with a molecular weight of approximately 196.22 g/mol. The presence of the tetrahydropyrimidine ring contributes to its biological activity by influencing its interaction with various biological targets.

Research indicates that compounds similar to this compound may exhibit activity as inhibitors or antagonists for specific receptors and enzymes. For example:

  • Inhibition of Toll-like Receptors (TLR) : Compounds in the tetrahydropyrimidine class have shown potential as antagonists for TLR7 and TLR8, which play significant roles in immune response modulation .
  • Antiviral Activity : Some related compounds have been evaluated for their ability to inhibit reverse transcriptase in HIV-1, suggesting potential antiviral applications .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits promising biological activity. For instance:

  • Reverse Transcriptase Inhibition : A study conducted on similar compounds indicated effective inhibition of reverse transcriptase activity, with IC50 values suggesting strong binding affinity .

Toxicity and Safety Profile

The safety profile of the compound has been assessed through various toxicity studies:

  • Ames Test : The compound was evaluated for mutagenicity using the Ames test, showing non-carcinogenic properties .
  • Acute Toxicity : Toxicity studies in rodents indicated an LD50 value that suggests moderate safety margins for potential therapeutic use .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a drug candidate:

ParameterValue
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationModerate
Caco-2 PermeabilityPositive
P-glycoprotein SubstrateNon-substrate

These parameters suggest favorable absorption characteristics and potential central nervous system penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.